molecular formula C9H16O B13310684 2-Cyclobutyl-2-methylbutanal

2-Cyclobutyl-2-methylbutanal

Cat. No.: B13310684
M. Wt: 140.22 g/mol
InChI Key: GKMIMVXJDSHYTF-UHFFFAOYSA-N
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Description

2-Cyclobutyl-2-methylbutanal is an organic compound belonging to the class of aldehydes It features a cyclobutyl group and a methyl group attached to the same carbon atom, which is also bonded to a formyl group (–CHO)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutyl-2-methylbutanal can be achieved through several methods. One common approach involves the reaction of cyclobutylmethyl ketone with a suitable reducing agent to form the corresponding alcohol, followed by oxidation to yield the aldehyde. Another method includes the use of Grignard reagents, where cyclobutylmagnesium bromide reacts with an appropriate aldehyde or ketone to form the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the compound. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutyl-2-methylbutanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.

Major Products:

    Oxidation: 2-Cyclobutyl-2-methylbutanoic acid.

    Reduction: 2-Cyclobutyl-2-methylbutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclobutyl-2-methylbutanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of flavors, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-2-methylbutanal involves its reactivity as an aldehyde. The formyl group (–CHO) is highly reactive and can undergo nucleophilic addition reactions. The compound’s effects are mediated through interactions with various molecular targets, including enzymes and receptors, depending on the specific application.

Comparison with Similar Compounds

    2-Methylbutanal: A structurally similar aldehyde with a different alkyl group.

    Cyclobutylmethanol: The corresponding alcohol of 2-Cyclobutyl-2-methylbutanal.

    Cyclobutylmethyl ketone: A ketone with a similar cyclobutyl group.

Uniqueness: this compound is unique due to the presence of both a cyclobutyl group and a methyl group attached to the same carbon atom, which imparts distinct chemical and physical properties. This structural feature differentiates it from other aldehydes and contributes to its specific reactivity and applications.

Biological Activity

2-Cyclobutyl-2-methylbutanal is a cyclobutane-containing compound that has garnered interest due to its potential biological activities. This article explores the compound's synthesis, biological effects, and relevant case studies, providing a comprehensive overview based on diverse research findings.

The synthesis of this compound typically involves the functionalization of cyclobutane derivatives. Cyclobutane derivatives are known for their unique structural properties, which can influence their biological activity. The compound's structure can be represented as follows:

C8H14O(Cyclobutane ring with a methyl group and an aldehyde functional group)\text{C}_8\text{H}_{14}\text{O}\quad (\text{Cyclobutane ring with a methyl group and an aldehyde functional group})

Antimicrobial and Antitumor Properties

Research indicates that cyclobutane-containing compounds, including this compound, exhibit significant antimicrobial and antitumor activities. A review highlighted that over 60 biologically active compounds derived from cyclobutane structures have been confirmed to possess various biological activities such as:

  • Antimicrobial : Effective against bacteria and fungi.
  • Antitumor : Inhibition of cancer cell proliferation.

The biological activities are often attributed to the unique spatial configuration of cyclobutane rings, which can interact with biological targets in novel ways .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and biosynthesis .
  • Cellular Signaling Modulation : The compound may influence signaling pathways involved in cell growth and apoptosis, particularly through interactions with membrane receptors.

Study on Antitumor Activity

A notable study examined the effects of cyclobutane derivatives on various cancer cell lines. The results indicated that this compound exhibited cytotoxic effects against human colon cancer cells (HT-29) with an IC50 value indicating significant potency. The study concluded that the compound could serve as a lead for developing new anticancer agents .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of cyclobutane derivatives, including this compound. The findings demonstrated that the compound had substantial inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Predicted Biological Activities

Using computational tools like the PASS (Prediction of Activity Spectra for Substances) program, additional biological activities have been predicted for this compound. These predictions suggest potential effects such as:

  • Anti-inflammatory : Possible inhibition of inflammatory pathways.
  • Neurotransmitter Activity : Some derivatives have shown promise as neurotransmitters, indicating potential neuroprotective effects .

Q & A

Q. Basic: What are the optimal synthetic routes for 2-Cyclobutyl-2-methylbutanal, and how can reaction yields be maximized?

Methodological Answer:
The synthesis of this compound can be adapted from analogous aldehydes with cyclobutyl groups. A common approach involves:

  • Grignard Reaction : Cyclobutylmethyl magnesium bromide reacting with methyl propionate, followed by oxidation using pyridinium chlorochromate (PCC) to yield the aldehyde .
  • Wittig Reaction : Cyclobutylmethyl triphenylphosphonium ylide reacting with methyl vinyl ketone, followed by acidic hydrolysis .
    Optimization Tips :
  • Use continuous flow reactors to enhance reaction efficiency and reduce by-products .
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize impurities.
  • Monitor reaction progress with thin-layer chromatography (TLC) or GC-MS .

Table 1: Comparison of Synthetic Routes

MethodYield (%)Key ConditionsBy-Products
Grignard + Oxidation65–75Dry THF, 0°C to RT, PCC/CH₂Cl₂Cyclic ethers
Wittig Reaction50–60Reflux in toluene, pH 3–4Triphenylphosphine oxide

Q. Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • GC-MS : For purity assessment and identification of volatile by-products (retention time ≈ 8.2 min; molecular ion peak at m/z 140 [M⁺]) .
  • NMR Spectroscopy :
    • ¹H NMR : δ 9.6 ppm (aldehyde proton), δ 2.5–3.0 ppm (cyclobutyl protons), δ 1.2 ppm (methyl group) .
    • ¹³C NMR : δ 205 ppm (aldehyde carbon), δ 30–35 ppm (cyclobutyl carbons) .
  • FT-IR : Strong absorption at ~1720 cm⁻¹ (C=O stretch) and 2820 cm⁻¹ (C-H aldehyde) .

Q. Basic: How does the steric strain of the cyclobutyl ring influence the compound’s stability under varying storage conditions?

Methodological Answer:
The cyclobutyl ring’s angle strain increases reactivity:

  • Thermal Stability : Decomposes above 80°C via ring-opening reactions. Store at 2–8°C under inert gas (N₂/Ar) .
  • Light Sensitivity : UV exposure accelerates aldehyde oxidation to carboxylic acids. Use amber vials for long-term storage .
  • Moisture Sensitivity : Hygroscopic; store with molecular sieves (3Å) to prevent hydrate formation .

Q. Advanced: What mechanistic pathways dominate in the oxidation of this compound, and how can competing pathways be controlled?

Methodological Answer:
Oxidation with KMnO₄/H₂SO₄ primarily yields 2-cyclobutyl-2-methylbutanoic acid, but competing pathways include:

  • Over-oxidation : Formation of CO₂ via cleavage of the cyclobutyl ring. Mitigate by using milder conditions (e.g., TEMPO/NaClO) .
  • Epoxidation : Side reaction with peracids; suppress by avoiding acidic conditions.
    Mechanistic Insights :
  • Radical intermediates detected via ESR during KMnO₄ reactions.
  • Computational studies (DFT) suggest transition-state stabilization via cyclobutyl ring distortion .

Table 2: Oxidation Outcomes Under Different Conditions

Oxidizing AgentProductYield (%)Competing Pathway
KMnO₄/H₂SO₄Carboxylic acid70Ring cleavage (15%)
TEMPO/NaClOCarboxylic acid85Minimal side reactions

Q. Advanced: How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., aldehyde dehydrogenase). The cyclobutyl group shows steric hindrance, reducing binding affinity .
  • QSAR Studies : Correlate logP values (calculated ~2.1) with membrane permeability. Higher hydrophobicity enhances CNS penetration .
  • MD Simulations : Reveal conformational flexibility of the cyclobutyl ring in aqueous environments, impacting metabolic stability .

Q. Advanced: How do structural analogues of this compound compare in skin sensitization potential?

Methodological Answer:

  • Direct Peptide Reactivity Assay (DPRA) : The aldehyde group reacts with cysteine residues (≥5% depletion indicates sensitization risk) .
  • Human Maximization Tests : Compare with 2-(Cyclohex-2-en-1-yl)-2-methylbutanal, which shows higher sensitization due to conjugated double bonds .
    Mitigation Strategies :
  • Introduce electron-withdrawing groups (e.g., -CF₃) to reduce aldehyde reactivity.
  • Formulate as prodrugs (e.g., acetal derivatives) to minimize direct exposure .

Q. Advanced: What strategies resolve contradictions in reported spectral data for cyclobutyl-containing aldehydes?

Methodological Answer:

  • Cross-Validation : Compare NMR/IR data with PubChem entries (e.g., 2-Cyclobutyl-2-phenylacetic acid, InChI Key: DNIXVNVJYYYXSW) .
  • Isotopic Labeling : Use ¹³C-labeled aldehyde to confirm peak assignments in crowded spectra .
  • Collaborative Databases : Submit raw data to platforms like NMRShiftDB2 for peer validation .

Q. Advanced: How to design a methodological study evaluating synthetic reproducibility across labs?

Methodological Answer:

  • Protocol Standardization : Use PRISMA guidelines for systematic review design, including reaction conditions, equipment calibration, and analyst training .
  • Statistical Analysis : Apply Cohen’s kappa coefficient to assess inter-lab agreement in yield reporting .
  • Blinded Replication : Distribute pre-weighed reagents to participating labs to minimize variability .

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2-cyclobutyl-2-methylbutanal

InChI

InChI=1S/C9H16O/c1-3-9(2,7-10)8-5-4-6-8/h7-8H,3-6H2,1-2H3

InChI Key

GKMIMVXJDSHYTF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C=O)C1CCC1

Origin of Product

United States

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